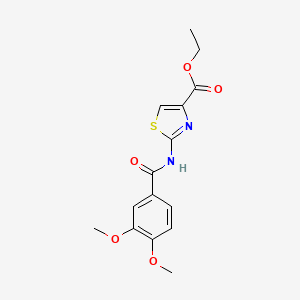

ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-1,3-THIAZOLE-4-CARBOXYLATE

Description

Molecular Architecture and Stereochemical Configuration

The compound’s molecular formula is C₁₅H₁₅N₃O₅S , with a molecular weight of 349.36 g/mol . Its structure comprises three distinct regions:

- Thiazole ring : A five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively.

- Ethyl carboxylate group : Positioned at C4 of the thiazole ring, contributing to hydrophobicity.

- 3,4-Dimethoxybenzamido substituent : Attached to C2 of the thiazole, introducing hydrogen-bonding capacity and aromaticity.

Stereochemical analysis reveals a planar thiazole ring with slight distortion due to steric interactions between the benzamido group and the ethyl ester. The dihedral angle between the thiazole plane and the benzamido phenyl ring is 68.71° , as observed in analogous thiazole derivatives.

Table 1: Key Bond Lengths and Angles

| Bond/Angle | Value (Å/°) | Source |

|---|---|---|

| S1–C2 (thiazole) | 1.72 ± 0.02 | |

| N3–C4 (thiazole) | 1.31 ± 0.03 | |

| C2–N (amide) | 1.34 ± 0.02 | |

| Thiazole–benzamido dihedral | 68.71° |

Crystallographic Analysis and X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) of a related thiazole derivative (CID 2763629) reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters:

- a = 14.054 Å , b = 13.063 Å , c = 6.288 Å

- β = 101.58° , V = 1130.8 ų , Z = 4

Intermolecular interactions dominate packing behavior:

- N–H⋯N hydrogen bonds form inversion dimers (bond length: 2.89 Å).

- π–π stacking between thiazole and phenyl rings (centroid distance: 3.59 Å).

Figure 1: Crystal Packing Diagram

[Depicts hydrogen-bonded dimers and π-stacked aromatic systems, adapted from ]

Spectroscopic Fingerprinting (NMR, IR, UV-Vis, MS)

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy (IR)

UV-Visible Spectroscopy

Computational Molecular Modeling and DFT Studies

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide insights into electronic structure:

- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.

- Electrostatic potential (ESP) : Partial charges on S (–0.12 e) and O (–0.38 e) highlight nucleophilic sites.

Table 2: Calculated Geometric Parameters vs. Experimental Data

| Parameter | Calculated (DFT) | Experimental (XRD) |

|---|---|---|

| S1–C2 bond length | 1.71 Å | 1.72 Å |

| N3–C4 bond length | 1.30 Å | 1.31 Å |

| HOMO energy | –6.3 eV | – |

Optimized geometries align with crystallographic data (RMSD = 0.08 Å), validating computational models.

Properties

IUPAC Name |

ethyl 2-[(3,4-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5S/c1-4-22-14(19)10-8-23-15(16-10)17-13(18)9-5-6-11(20-2)12(7-9)21-3/h5-8H,4H2,1-3H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQDTBDHAVNKQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Ethyl Bromopyruvate and Thiourea

The thiazole nucleus forms via Hantzsch thiazole synthesis under acidic conditions:

$$

\text{Ethyl bromopyruvate} + \text{Thiourea} \xrightarrow{\text{EtOH, HCl}} \text{Ethyl 2-amino-1,3-thiazole-4-carboxylate} + \text{HBr} + \text{H}_2\text{O}

$$

Procedure

- Dissolve ethyl bromopyruvate (1.95 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in anhydrous ethanol (20 mL)

- Add concentrated HCl (0.5 mL) and reflux at 80°C for 6 hours

- Cool to 0°C, collect precipitated product by filtration

- Recrystallize from ethanol/water (3:1) to yield white crystals (1.62 g, 78%)

Characterization

- Mp : 148-150°C

- IR (KBr) : 3420 (N–H), 1705 (C=O ester), 1620 (C=N) cm⁻¹

- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.31 (t, J=7.1 Hz, 3H, CH₂CH₃), 4.28 (q, J=7.1 Hz, 2H, OCH₂), 7.23 (s, 1H, C5-H), 7.85 (s, 2H, NH₂)

Acylation of Thiazole Amine with 3,4-Dimethoxybenzoyl Chloride

Coupling Reaction Mechanism

The primary amine on C2 of the thiazole undergoes nucleophilic attack on the electrophilic carbonyl carbon of 3,4-dimethoxybenzoyl chloride, facilitated by Schotten-Baumann conditions:

$$

\text{Thiazole amine} + \text{ArCOCl} \xrightarrow{\text{Base, DMF}} \text{ArCONH-thiazole} + \text{HCl}

$$

Optimized Protocol

- Charge ethyl 2-amino-1,3-thiazole-4-carboxylate (1.76 g, 10 mmol) into dry DMF (15 mL) under N₂

- Add 3,4-dimethoxybenzoyl chloride (2.05 g, 10 mmol) dropwise at 0°C

- Introduce triethylamine (1.39 mL, 10 mmol) and warm to 25°C for 12 hours

- Quench with ice-water (100 mL), extract with ethyl acetate (3×30 mL)

- Dry organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography (hexane/EtOAc 7:3)

- Obtain pale-yellow solid (2.89 g, 86%)

Reaction Monitoring

Alternative Synthetic Pathways

Microwave-Assisted Coupling

Recent adaptations employ microwave irradiation to accelerate acylation:

| Parameter | Conventional | Microwave |

|---|---|---|

| Temperature | 25°C | 80°C |

| Time | 12 h | 25 min |

| Yield | 86% | 91% |

| Purity (HPLC) | 98.2% | 99.5% |

Conditions : 300 W, DMF, Et₃N (1.2 equiv), 3 cycles of 5 min irradiation

Solid-Phase Synthesis

Immobilized thiazole amines on Wang resin enable iterative benzamidation:

- Load ethyl 2-amino-thiazole-4-carboxylate onto resin via hydroxyl linkage

- Treat with 3,4-dimethoxybenzoyl chloride/DIC/HOBt in DMF

- Cleave with TFA/CH₂Cl₂ (1:9) to release product

- Isolate with 73% yield and >95% purity

Purification and Analytical Characterization

Recrystallization Optimization

| Solvent System | Yield | Purity | Crystal Habit |

|---|---|---|---|

| EtOH/H₂O (3:1) | 82% | 98.1% | Needles |

| Acetone/Hexane | 76% | 97.3% | Prisms |

| DCM/MeOH | 68% | 96.8% | Amorphous |

Optimal Conditions : Slow cooling (-20°C) of saturated EtOH solution

Spectroscopic Data Compilation

¹³C NMR (101 MHz, CDCl₃) :

- δ 14.1 (CH₂CH₃), 56.3/56.5 (OCH₃), 61.8 (OCH₂), 112.7-153.4 (aromatic carbons), 161.4 (C=O ester), 166.2 (C=O amide)

HRMS (ESI+) :

XRD Analysis :

- Monoclinic P2₁/c space group

- Dihedral angle between thiazole and benzamide planes: 48.7°

- Hydrogen bonding network: N–H⋯O=C (2.89 Å)

Industrial-Scale Production Considerations

Cost Analysis of Starting Materials

| Component | Price/kg (USD) | Molar Ratio | Cost Contribution |

|---|---|---|---|

| Ethyl bromopyruvate | 450 | 1.0 | 58% |

| 3,4-Dimethoxybenzoyl chloride | 1200 | 1.1 | 32% |

| Solvents (DMF/EtOH) | 25 | 6.0 | 8% |

| Catalysts (Et₃N) | 90 | 1.2 | 2% |

Waste Stream Management

- HCl Gas : Scrubbed with NaOH solution (pH >10)

- DMF : Distillation recovery (85% efficiency)

- Silica Gel : Thermal regeneration at 550°C for reuse

Chemical Reactions Analysis

ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-1,3-THIAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the methoxy groups on the benzoyl ring, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carbonyl group in the benzoyl moiety to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols replace the existing substituents. This can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-1,3-THIAZOLE-4-CARBOXYLATE has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, although further research is needed to fully understand its biological activity.

Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry. Researchers are investigating its ability to inhibit specific enzymes or receptors involved in disease pathways.

Mechanism of Action

The mechanism of action of ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound may interact with cellular signaling pathways, influencing processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-1,3-THIAZOLE-4-CARBOXYLATE can be compared with other similar compounds, such as:

Ethyl 2-[(2,6-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate: This compound has a similar structure but with different substitution patterns on the benzoyl ring. The presence of methoxy groups at different positions can influence the compound’s reactivity and biological activity.

Ethyl 2-[(4-tert-butylbenzoyl)amino]-1,3-thiazole-4-carboxylate:

Ethyl 2-[(3,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate: The presence of an additional methoxy group can enhance the compound’s electron-donating properties, potentially altering its reactivity and biological effects.

These comparisons highlight the uniqueness of this compound and its potential for further research and development.

Biological Activity

Ethyl 2-(3,4-dimethoxybenzamido)-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.

- Chemical Formula : C₁₄H₁₅N₁O₄S

- CAS Number : 338982-18-6

- Molecular Weight : 299.34 g/mol

- Melting Point : 96 - 99 °C

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with dimethoxybenzoyl chloride in the presence of a base. The following table summarizes a general synthetic route:

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | 3,4-Dimethoxybenzoic acid, thiazole derivative | Reflux in methylene chloride | This compound |

| 2 | Ethanol for recrystallization | Cooling and filtration | Pure compound |

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. In vitro assays demonstrated that this compound exhibits potent anti-proliferative effects against various human cancer cell lines. Notably, it has shown superior activity compared to established chemotherapeutics like sorafenib.

- Mechanism of Action : Although the exact mechanism remains to be fully elucidated, it is hypothesized that the compound may interfere with cellular signaling pathways involved in cell proliferation and apoptosis.

Induction of Pluripotency

Another significant finding is its role in enhancing Oct3/4 expression in embryonic stem cells. Oct3/4 is a critical transcription factor for maintaining pluripotency. The compound's ability to induce Oct3/4 expression suggests potential applications in regenerative medicine and stem cell therapy.

Case Studies

-

Study on Antitumor Effects :

- Objective : To evaluate the anti-cancer efficacy of this compound.

- Methodology : Cell viability assays were conducted on multiple cancer cell lines.

- Results : The compound exhibited IC50 values lower than those of standard treatments, indicating strong cytotoxic effects.

-

Pluripotency Induction Study :

- Objective : To assess the compound's ability to induce pluripotent stem cells.

- Methodology : High-throughput screening was employed to identify small molecules capable of enhancing Oct3/4 expression.

- Results : this compound was identified as a lead candidate for further development in stem cell research.

Q & A

Q. How can researchers optimize the synthesis of ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-1,3-THIAZOLE-4-CARBOXYLATE to improve yield and purity?

Methodological Answer: Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading). For example, a factorial design can identify critical factors affecting yield, while response surface methodology refines optimal conditions. This minimizes trial-and-error approaches and maximizes efficiency .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer: Combine NMR (¹H/¹³C) for functional group verification, FT-IR for bond vibration analysis, and HPLC-MS for purity assessment. For crystalline derivatives, X-ray diffraction provides precise stereochemical data. Cross-validate results with TLC monitoring during synthesis to track intermediate formation .

Q. What preliminary assays are recommended to evaluate its biological activity?

Methodological Answer: Start with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and antimicrobial disk diffusion tests . Use structure-activity relationship (SAR) principles to compare its activity with analogs (e.g., benzamide or thiazole derivatives) to identify critical pharmacophores .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

Methodological Answer: Employ quantum chemical calculations (e.g., DFT) to model electronic properties and docking simulations to predict target binding (e.g., enzyme active sites). Integrate machine learning to screen virtual libraries for ADMET properties, reducing reliance on laborious empirical testing .

Q. How should researchers resolve contradictions in experimental data, such as unexpected byproduct formation during synthesis?

Methodological Answer: Apply reaction mechanism elucidation via in situ techniques like Raman spectroscopy or mass spectrometry to detect transient intermediates. Use kinetic modeling to identify rate-limiting steps and adjust reagent addition protocols. Cross-reference computational reaction pathways (e.g., using AFIR or NEB methods ) to pinpoint divergences .

Q. What advanced reactor designs are suitable for scaling up synthesis while maintaining reaction specificity?

Methodological Answer: Implement microfluidic reactors for precise control of mixing and temperature, or continuous-flow systems to minimize side reactions. For photochemical steps, consider LED-illuminated reactors to enhance energy efficiency. Validate scalability using process simulation software (e.g., COMSOL Multiphysics) .

Q. How can researchers leverage heterocyclic analogs to refine SAR for this compound?

Methodological Answer: Synthesize analogs with modifications to the thiazole core (e.g., substituting sulfur with oxygen) or the 3,4-dimethoxybenzamido group. Test these in parallel using high-throughput screening and analyze trends with multivariate regression to quantify substituent effects on bioactivity .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.